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Compound of Interest

Compound Name: 7-Chloro-6-methylquinoline

Cat. No.: B1506800

Abstract

This technical guide offers an in-depth examination of 7-Chloro-6-methylquinoline, a
substituted quinoline of significant interest in medicinal chemistry and synthetic organic
chemistry. This document provides a thorough analysis of its chemical identity, including its
CAS Registry Number, structural formula, and key identifiers. The core of this guide is a
detailed exposition of its spectral characteristics, presenting predicted *H NMR, 13C NMR, Mass
Spectrometry (MS), and Infrared (IR) data, complete with expert interpretation. Furthermore, a
robust synthetic protocol is outlined, providing researchers with a practical framework for its
preparation. This whitepaper is designed to serve as an essential resource for researchers,
chemists, and professionals in drug development, offering the foundational knowledge required
for the confident use and further investigation of this compound.

Chemical Identity and Registration

7-Chloro-6-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline
family. The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for
numerous therapeutic agents. The specific substitution of a chlorine atom at the 7-position and
a methyl group at the 6-position creates a unique electronic and steric profile, making it a
valuable intermediate for the synthesis of novel bioactive molecules.

It is important to note that while several chemical suppliers list this compound, there is some
inconsistency in the reported CAS Registry Numbers in public databases. Researchers are
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advised to verify the CAS number with their specific supplier. For the purpose of this guide, the
most frequently cited identifier will be used.

CAS Number: 55095-57-3 (Note: Verify with supplier, as inconsistencies exist)

IUPAC Name: 7-chloro-6-methylquinoline

Molecular Formula: C10HsCIN

Molecular Weight: 177.63 g/mol

Canonical SMILES: CC1=C(C=C2C(=C1)N=CC=C2)Cl

Chemical Structure

Figure 1. Molecular structure of 7-Chloro-6-methylquinoline.

Predicted Spectral Data and Expert Analysis

While extensive public domain experimental spectra for this specific isomer are limited, its
spectral properties can be reliably predicted based on fundamental principles and comparison
with structurally similar quinoline derivatives.

'H NMR Spectroscopy

Proton NMR provides insight into the electronic environment of the hydrogen atoms. The
electron-withdrawing nature of the nitrogen and chlorine atoms, and the electron-donating
nature of the methyl group, all influence the chemical shifts of the aromatic protons.

Table 1: Predicted *H NMR Spectral Data of 7-Chloro-6-methylquinoline (in CDCls, 400 MHz)
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Predicted
Chemical Shift  Multiplicity Integration Assignment Rationale
(3) ppm
dd (J=4.2,1.7 Adjacent to N,
~8.85 1H H-2
Hz) deshielded.
Deshielded by N,
~8.10 d (J=8.5Hz) 1H H-4
ortho to H-3.
Singlet due to
~8.05 s 1H H-8 lack of adjacent
protons.
Singlet due to
~7.50 S 1H H-5 lack of adjacent
protons.
dd (J=8.5,4.2 Coupled to both
~7.40 1H H-3
Hz) H-2 and H-4.
Typical shift for
~2.50 S 3H -CHs an aryl methyl

group.

Expertise & Causality: The predicted downfield shifts for H-2 and H-4 are characteristic of
protons on the pyridine ring of the quinoline system, significantly influenced by the
electronegative nitrogen atom. The protons on the benzene ring, H-5 and H-8, are predicted as
singlets because their adjacent positions (C-6, C-7, C4a, C8a) are fully substituted. The methyl
group at C-6 will have a minor shielding effect on the proximate H-5 proton.

3C NMR Spectroscopy

Carbon NMR reveals the carbon framework of the molecule. The predicted chemical shifts
reflect the hybridization and electronic environment of each carbon atom.

Table 2: Predicted 13C NMR Spectral Data of 7-Chloro-6-methylquinoline (in CDCls, 100
MH2z)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1506800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical Shift

3) Assignment Rationale
Ppm
~151.0 C-2 Carbon adjacent to N.
Bridgehead carbon adjacent to
~148.0 C-8a
N.
~136.5 C-4 Deshielded by N.
Carbon bearing the
~136.0 C-7 .
electronegative Cl.
Carbon bearing the methyl
~134.0 C-6
group.
~129.0 C-5 Aromatic CH.
~128.5 C-4a Bridgehead carbon.
~127.5 C-8 Aromatic CH.
Aromatic CH on the pyridine
~122.0 C-3 _
ring.
Typical shift for an aryl methyl
~19.0 -CHs P Y Y

carbon.

Trustworthiness: These predictions are based on established additive models for substituted
aromatic systems and are cross-referenced with experimental data for isomers like 7-chloro-2-
methylquinoline and 6-methylquinoline.[1][2] The predicted values provide a reliable fingerprint
for the confirmation of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for determining the molecular weight and elemental
composition of a compound.

e Molecular lon (M*): A prominent peak is expected at m/z 177.
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« Isotopic Peak (M+2): A crucial diagnostic peak will appear at m/z 179 with an intensity
approximately one-third ("33%) of the M+ peak. This is the characteristic isotopic signature of
a molecule containing one chlorine atom (due to the natural abundance of 3°Cl and 3’Cl
isotopes).

o Fragmentation: Common fragmentation pathways would likely involve the loss of a chlorine
radical (M-35) leading to a peak at m/z 142, and the loss of a methyl radical (M-15) leading
to a peak at m/z 162.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for 7-Chloro-6-methylquinoline

Wavenumber (cm~12) Vibration Type Intensity

3050 - 3100 C-H stretch (aromatic) Medium

2920 - 2980 C-H stretch (methyl) Medium-Weak

1600 - 1620 C=C stretch (aromatic ring) Strong

1500 - 1580 C=N stretch (quinoline ring) Strong

800 - 900 C-H out.-of-plane bend Strong
(aromatic)

1000 - 1100 C-Cl stretch Medium-Strong

Authoritative Grounding: The predicted absorption regions are based on well-established
correlation tables for IR spectroscopy. The strong bands in the 1500-1620 cm~1 region are
characteristic of the quinoline ring system, while the C-ClI stretch provides direct evidence of
the chloro-substituent.[3][4]

Recommended Synthetic Protocol

The synthesis of 7-Chloro-6-methylquinoline can be efficiently achieved via the Doebner-von
Miller reaction, a classic and reliable method for quinoline synthesis.
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Core Reaction: Condensation of an a,-unsaturated carbonyl compound (generated in situ
from glycerol) with an appropriately substituted aniline, in this case, 3-Chloro-4-methylaniline.

Reacans ) insiu insiu produet (:

Click to download full resolution via product page

Figure 2. Synthetic workflow for 7-Chloro-6-methylquinoline via the Doebner-von Miller

reaction.

Step-by-Step Experimental Protocol

Materials:

3-Chloro-4-methylaniline

e Glycerol

e Concentrated Sulfuric Acid (98%)

e Arsenic pentoxide (or nitrobenzene as a milder oxidant)
e Sodium hydroxide solution (10% wi/v)

e Toluene or Dichloromethane for extraction

e Anhydrous sodium sulfate

Procedure:

e Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a
mechanical stirrer, and a dropping funnel, carefully add concentrated sulfuric acid.

» Addition of Reactants: To the stirred sulfuric acid, slowly and cautiously add 3-Chloro-4-
methylaniline, ensuring the temperature is controlled with an ice bath.
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o Oxidant Addition: Add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to the
mixture.

e Glycerol Addition: Slowly add glycerol via the dropping funnel. The reaction is exothermic
and should be controlled carefully.

e Heating: Once the addition is complete, heat the reaction mixture to 120-140 °C for 3-4
hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed
ice.

» Neutralization: Slowly neutralize the acidic solution with a 10% sodium hydroxide solution
until it is alkaline (pH > 8). This step should be performed in an ice bath as it is highly
exothermic.

o Extraction: Extract the aqueous layer multiple times with an organic solvent such as toluene
or dichloromethane.

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and remove the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent like ethanol or hexane to yield pure 7-Chloro-6-
methylquinoline.

Applications and Future Directions

The 7-chloro-6-methylquinoline scaffold is a versatile building block for creating diverse
chemical libraries. Its utility is primarily seen in:

o Medicinal Chemistry: As a precursor for synthesizing novel compounds to be screened for
various biological activities, including anticancer, antimalarial, and antibacterial properties.
The chlorine at the 7-position is particularly amenable to nucleophilic aromatic substitution or
palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse
functional groups.[5]
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e Materials Science: Substituted quinolines are explored for their photophysical properties,
with potential applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Conclusion

This technical guide provides a comprehensive and practical overview of 7-Chloro-6-
methylquinoline. By consolidating its chemical identifiers, presenting reliably predicted
spectral data with expert interpretation, and detailing a robust synthetic protocol, this document
equips researchers with the essential knowledge to confidently synthesize, identify, and utilize
this valuable chemical intermediate. The insights into its structure-property relationships and
synthetic accessibility highlight its potential for future innovations in both pharmaceutical and
materials science research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 7-Chloro-2-methylquinoline | CLOH8CIN | CID 138395 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]
o 3. researchgate.net [researchgate.net]
e 4. dergipark.org.tr [dergipark.org.tr]

e 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity
through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Comprehensive Technical Guide to 7-Chloro-6-
methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1506800#7-chloro-6-methylquinoline-cas-number-
and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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